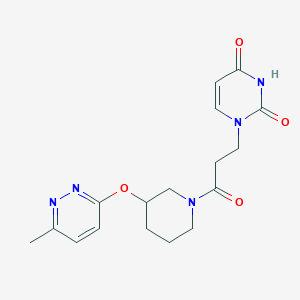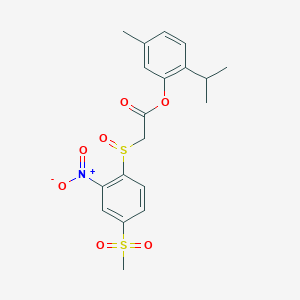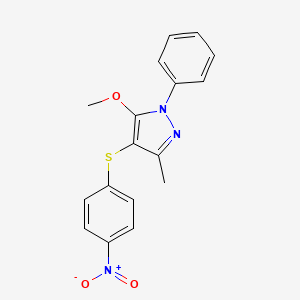
5-methoxy-3-methyl-4-((4-nitrophenyl)thio)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methoxy-3-methyl-4-((4-nitrophenyl)thio)-1-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C17H15N3O3S and a molecular weight of 341.391.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure of this compound is defined by the molecular formula C17H15N3O3S1. However, the specific structural details are not available1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the current databases1.
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds with structural similarities to "5-methoxy-3-methyl-4-((4-nitrophenyl)thio)-1-phenyl-1H-pyrazole" have been synthesized and studied for their structural properties. For instance, pyrazole derivatives have been synthesized through reactions involving isoflavones and their 4-thio analogues with hydrazine derivatives. These compounds exhibit interesting annular tautomerism, influenced by intramolecular hydrogen bonds (Levai et al., 2007).
Corrosion Inhibition
- The corrosion inhibition of steel by pyrazole derivatives in acidic environments has been explored, indicating potential industrial applications for similar compounds. These studies reveal that certain pyrazole derivatives can significantly mitigate corrosion in metal substrates, highlighting the utility of these compounds in materials science (Singh et al., 2020).
Molecular Docking and Quantum Chemical Calculations
- Quantum chemical calculations and molecular docking studies have been conducted on pyrazole derivatives to understand their molecular structures and potential interactions with biological targets. Such studies are essential for designing compounds with desired biological or chemical properties (Viji et al., 2020).
Nonlinear Optical Properties
- Research on the nonlinear optical properties of pyrazole-based compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights the potential of these molecules in photonic and electronic applications. The study involves both experimental and theoretical analyses to explore the optical behavior of these compounds (Tamer et al., 2015).
Safety And Hazards
Future Directions
The future directions for the research and application of this compound are not available in the current databases1.
properties
IUPAC Name |
5-methoxy-3-methyl-4-(4-nitrophenyl)sulfanyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-16(24-15-10-8-14(9-11-15)20(21)22)17(23-2)19(18-12)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUJPKINUFWKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)
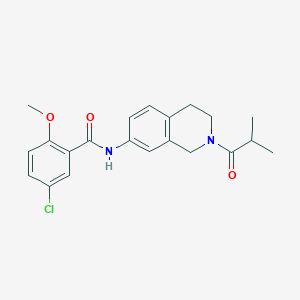

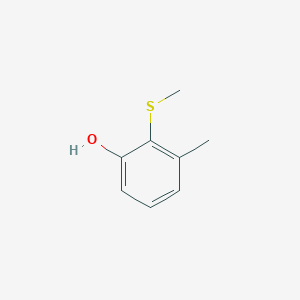
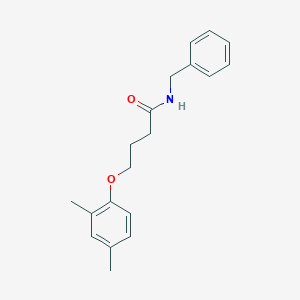
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
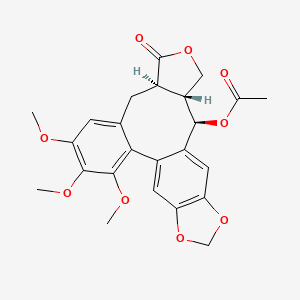
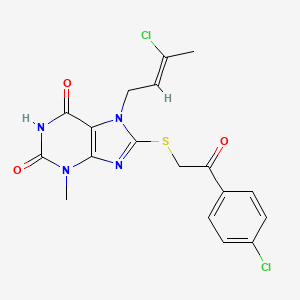
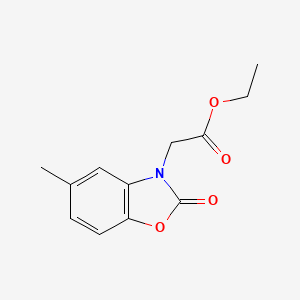
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)
